molecular formula C10H8O3 B566571 1-(5-HYDROXYBENZOFURAN-6-YL)ETHANONE CAS No. 102539-64-0

1-(5-HYDROXYBENZOFURAN-6-YL)ETHANONE

Cat. No.: B566571
CAS No.: 102539-64-0
M. Wt: 176.171
InChI Key: PJJRDGWOZNRXKZ-UHFFFAOYSA-N
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Description

1-(5-Hydroxybenzofuran-6-yl)ethanone is a benzofuran derivative of significant interest in medicinal chemistry research, particularly for investigating new therapeutic approaches for multifactorial diseases. This compound serves as a key synthetic intermediate and a core structure for developing enzyme inhibitors. Its main research value lies in its potential as a dual inhibitor for targets associated with type 2 diabetes mellitus (T2DM). Studies on closely related 5-acetyl-6-hydroxybenzofuran and 7-acetyl-5-bromo-6-hydroxybenzofuran analogs have demonstrated moderate to significant in vitro inhibitory activity against the enzymes α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) . Inhibiting these enzymes helps regulate post-prandial blood glucose levels and improves insulin sensitization, making such compounds valuable pharmacological tools for metabolic disorder research . Beyond antidiabetic research, derivatives of this compound have shown promising bioactivity in other areas. Specific halogenated benzofuran analogs exhibit notable in vitro cytotoxicity against various human cancer cell lines, including breast cancer (MCF-7) and leukemia cells, while showing reduced cytotoxicity against normal cell lines compared to standard chemotherapeutic agents . Furthermore, the core benzofuran structure is associated with anti-oxidative properties, with research compounds demonstrating the ability to mitigate oxidative stress by scavenging free radicals like nitric oxide (NO) . The benzofuran scaffold is ubiquitous in nature and is recognized as a privileged structure in drug discovery for its diverse biological activities, which also include anti-inflammatory and anti-Alzheimer's potential . Molecular docking studies of similar compounds confirm that interactions such as hydrogen bonding and π-π stacking within enzyme active sites are key to their mechanism of action . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

102539-64-0

Molecular Formula

C10H8O3

Molecular Weight

176.171

IUPAC Name

1-(5-hydroxy-1-benzofuran-6-yl)ethanone

InChI

InChI=1S/C10H8O3/c1-6(11)8-5-10-7(2-3-13-10)4-9(8)12/h2-5,12H,1H3

InChI Key

PJJRDGWOZNRXKZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C2C=COC2=C1)O

Synonyms

1-(5-HYDROXYBENZOFURAN-6-YL)ETHANONE

Origin of Product

United States

Scientific Research Applications

Chemical Applications

Synthesis of Organic Compounds
1-(5-Hydroxybenzofuran-6-yl)ethanone serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that lead to the development of new compounds with desirable properties.

Mechanism of Action
The compound's mechanism involves interactions with biological molecules through hydrogen bonding, influencing their structure and function. The ethanone group can participate in chemical reactions that modulate enzyme and receptor activities, leading to significant biological effects.

Biological Applications

Antimicrobial Properties
Research indicates that benzofuran derivatives exhibit notable antimicrobial activities. For instance, studies have shown that compounds derived from this compound possess the ability to inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. For example, in vitro studies demonstrated that certain derivatives exhibited significant antiproliferative activity against cancer cell lines, with IC50 values indicating their effectiveness . The compound's ability to induce apoptosis in cancer cells further supports its application in cancer therapy.

Medicinal Applications

Immunomodulatory Effects
Research has explored the immunomodulatory effects of this compound and its derivatives. Studies indicate that these compounds can modulate the innate immune response by affecting the chemotactic migration of polymorphonuclear leukocytes (PMNs), showing promise for developing new immunomodulatory agents .

Potential Therapeutic Uses
The compound is being investigated for its potential therapeutic applications in treating various diseases, including inflammatory conditions and cancers. Its ability to interact with specific molecular targets makes it a valuable lead compound in drug discovery efforts .

Data Summary Table

Application Area Details Reference
SynthesisIntermediate for pharmaceuticals and agrochemicals
AntimicrobialInhibitory activity against bacterial strains
AnticancerSignificant antiproliferative activity (IC50 values)
ImmunomodulatoryModulates innate immune response; inhibits PMN chemotaxis
Therapeutic UsesPotential treatments for inflammatory diseases and cancers

Case Studies

  • Antimicrobial Activity Study
    A study evaluated the antimicrobial efficacy of this compound derivatives against multiple bacterial strains. Results showed a marked reduction in bacterial growth, indicating potential for developing new antimicrobial agents.
  • Cancer Cell Line Evaluation
    In vitro assays were conducted on various cancer cell lines (e.g., HeLa, K562). Several derivatives demonstrated IC50 values lower than standard chemotherapeutics, suggesting their effectiveness as anticancer agents.
  • Immunomodulation Research
    A study assessed the immunomodulatory effects of synthesized benzofuran derivatives on PMNs. Results indicated that certain compounds inhibited PMN chemotaxis more effectively than traditional anti-inflammatory drugs like ibuprofen.

Comparison with Similar Compounds

Positional Isomer: 1-(6-Hydroxybenzofuran-7-yl)Ethanone (CAS: 35085-99-5)

Structural Differences: The positional isomer 1-(6-hydroxybenzofuran-7-yl)ethanone differs in the placement of the hydroxyl and acetyl groups (positions 6 and 7 vs. 5 and 6 in the target compound) .

Key Properties :

  • Molecular Formula : C₁₀H₈O₃ (identical to the target compound).
  • Molecular Weight : 176.17 g/mol.

Impact of Positional Isomerism :

  • Solubility and Reactivity : The hydroxyl group’s position may alter intramolecular hydrogen bonding with the acetyl group, affecting solubility in polar solvents.
  • Synthetic Utility : Positional differences influence regioselectivity in reactions, such as electrophilic substitution or oxidation.

Substituted Phenyl Derivative: 1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]Ethanone

Structural Differences :
This compound replaces the benzofuran core with a tri-substituted phenyl ring (hydroxyl at position 2, benzyloxy groups at 4 and 6) and an acetyl group .

Key Properties :

  • Molecular Complexity : The benzyloxy groups increase steric bulk and lipophilicity compared to the benzofuran-based target compound.
  • Synthetic Applications : Benzyloxy groups serve as protective groups, enabling selective deprotection under acidic conditions .

Functional Comparison :

  • Reactivity : The electron-donating benzyloxy groups may stabilize the aromatic ring, reducing electrophilic substitution rates compared to benzofuran derivatives.
  • Biological Activity: Substituted phenyl ethanones are often explored as intermediates in drug synthesis, though their bioactivity profiles differ from benzofuran analogs.

Triazole-Containing Ethanone Derivatives

Structural Differences: Compounds like 1-(2-naphthyl)-2-(1,2,4-triazole-1-yl)ethanone feature naphthyl and triazole moieties instead of benzofuran .

Key Properties :

  • Bioactivity Focus : Triazole derivatives are designed for antifungal/antibacterial applications, leveraging heterocyclic reactivity .
  • Synthetic Methods: Microwave-assisted synthesis (used for triazole derivatives) could be adapted for benzofuran ethanones to enhance yield or reduce reaction times.

Comparative Analysis :

  • Electronic Effects : The naphthyl group’s extended conjugation may enhance electron delocalization, contrasting with the benzofuran ring’s oxygen-mediated resonance.
  • Applications: While triazole derivatives prioritize bioactivity, benzofuran ethanones may excel in materials science or as fluorescent probes due to their rigid aromatic systems.

Preparation Methods

Reaction Mechanism

The process proceeds via tandem oxidation and cyclization:

  • Oxidation : PIDA oxidizes hydroquinones to benzoquinones.

  • Enolization : β-Dicarbonyl compounds undergo keto-enol tautomerization.

  • Coupling : The enol form attacks the benzoquinone’s electrophilic carbon, forming a C–C bond.

  • Cyclization : Intramolecular cyclization generates the benzofuran core, followed by aromatization to yield the product.

Substrate Scope and Limitations

  • β-Dicarbonyl compounds : Aryl-β-ketoesters with electron-donating groups (e.g., methyl, methoxy) achieved higher yields (44–96%) compared to electron-withdrawing groups (e.g., nitro, chloro), which resulted in <30% yields.

  • Steric effects : Bulky acyl groups (e.g., tert-butyl) reduced yields due to hindered enolization.

Example Synthesis :

  • Reactants : 1,4-hydroquinone (0.50 mmol) and ethyl 3-oxo-3-phenylpropanoate (1.00 mmol).

  • Conditions : ZnI₂ (0.25 mmol), PIDA (0.55 mmol), chlorobenzene (5 mL), 95°C, 6 hours.

  • Workup : Aqueous quench, extraction, and silica gel chromatography.

  • Yield : 44% (1-(5-hydroxy-2-methylbenzofuran-3-yl)ethanone).

  • Characterization : NMR (δ = 9.33 ppm for phenolic OH), HRMS (m/z 190.0627 [M]⁺).

One-Pot Heteroannulation Using Benzoquinone Derivatives

A 2021 protocol utilized benzoquinone (BQ) and cyclohexenone derivatives in a one-pot [3+2] heteroannulation under acidic conditions. This method avoids multi-step sequences and achieves high regioselectivity.

Key Steps

  • Acid-catalyzed enolization : Cyclohexenone derivatives form dienol intermediates in acetic acid.

  • Electrophilic attack : The dienol attacks protonated BQ, forming a fused intermediate.

  • Cyclization and aromatization : Spontaneous ring closure and dehydration yield the benzofuran core.

Optimized Procedure :

  • Reactants : BQ (2.0 mmol) and 2-chloro-1-phenylethanone (1.0 mmol).

  • Conditions : Toluene/acetic acid (4:1), reflux, 24 hours.

  • Yield : 81% for analogous dibenzofuran derivatives.

  • Advantage : Single-step synthesis vs. traditional 3-step methods (80% overall yield over 6 days).

Multi-Step Synthesis via Williamson Etherification and Claisen-Schmidt Condensation

A 2015 study reported a two-step approach for furan-ring fused acetophenones, adaptable to this compound:

Step 1: Williamson Etherification

  • Reactants : 2’,4’-Dihydroxyacetophenone and 2-chloro-1-phenylethanone.

  • Conditions : K₂CO₃, KI, acetone, reflux.

  • Intermediate : 1-(6-hydroxy-3-phenylbenzofuran-5-yl)ethanone (22% yield).

Step 2: Claisen-Schmidt Condensation

  • Reactants : Furanyl acetophenone and benzaldehyde derivatives.

  • Conditions : KOH, ethanol, room temperature.

  • Yield : 9–22% for substituted derivatives.

Limitations

  • Low yields due to competing side reactions.

  • Requires chromatographic purification at each step.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
PIDA-mediated oxidationZnI₂, PIDA, 95°C, 6h44–96%High efficiency, broad substrate scopeSensitive to steric/electronic effects
One-pot heteroannulationAcOH, reflux, 24h~81%Single-step, scalableLimited to specific quinone substrates
Multi-step synthesisK₂CO₃/KOH, reflux9–22%Modular functionalizationLow yield, labor-intensive

Mechanistic Insights and Optimization Strategies

Catalytic System Tuning

  • ZnI₂ role : Facilitates enolization of β-dicarbonyl compounds, critical for coupling efficiency.

  • Solvent effects : Chlorobenzene enhances PIDA’s oxidative capacity vs. less polar solvents.

Substrate Design

  • Electron-rich hydroquinones improve cyclization rates.

  • Steric hindrance at the β-dicarbonyl’s acyl group must be minimized .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(5-hydroxybenzofuran-6-yl)ethanone, and how can reaction parameters be optimized for yield enhancement?

  • Methodological Answer : Synthesis typically involves cyclization of hydroxy-substituted precursors under acidic or basic conditions. For example, Gherraf and Tamma (2011) demonstrated that using methoxypropan-2-yl groups in cyclization reactions under reflux with H₂SO₄ as a catalyst achieved yields up to 68% . Key parameters include:

  • Temperature : Optimal range of 80–100°C to prevent side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst : Acidic catalysts (e.g., H₂SO₄) improve cyclization efficiency.
    Data from related benzofuran derivatives (e.g., 5-chloro analogs) suggest that substituting hydroxyl groups with electron-withdrawing substituents (e.g., Cl) may require adjusted reaction times .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR , FT-IR , and mass spectrometry is critical.

  • ¹H NMR : Hydroxyl protons (~δ 9.5–10.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm benzofuran ring substitution .
  • FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (O-H) validate functional groups .
  • HRMS : Exact mass (e.g., m/z 176.169 for C₁₀H₈O₃) confirms molecular formula .

Q. What are the primary challenges in isolating this compound from natural sources?

  • Methodological Answer : Natural extraction is complicated by low abundance and structural similarity to other benzofurans. Strategies include:

  • Chromatography : Reverse-phase HPLC with C18 columns can separate hydroxylated benzofurans based on polarity .
  • Derivatization : Acetylation of hydroxyl groups improves stability during isolation .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzofuran ring influence regioselectivity in nucleophilic addition reactions?

  • Methodological Answer : The hydroxyl group at position 5 acts as an electron-donating group, activating the ring toward electrophilic substitution at position 6. In contrast, chloro or methoxy substituents (e.g., 5-Cl analogs) deactivate the ring, requiring harsher conditions for reactions . Computational studies (e.g., DFT) can predict charge distribution, but experimental validation via Hammett plots is essential to resolve discrepancies between predicted and observed reactivity .

Q. What experimental approaches can resolve contradictions between computational stability predictions and empirical degradation data?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation via HPLC. For example, NIST data indicate that benzofuran derivatives with hydroxyl groups degrade faster under UV light due to radical formation .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard conditions .

Q. How does the hydroxyl group at position 5 modulate bioactivity in antimicrobial assays?

  • Methodological Answer : Hydroxyl groups enhance solubility and hydrogen-bonding capacity, improving interaction with microbial targets. Comparative studies with methoxy or acetylated analogs show reduced activity, suggesting the free hydroxyl is critical. For example:

  • MIC Values : Hydroxyl-substituted benzofurans exhibit MICs of 8–16 µg/mL against S. aureus, while methoxy analogs require >64 µg/mL .
  • Molecular Docking : Hydroxyl groups form hydrogen bonds with bacterial DNA gyrase active sites .

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